

# Synthesis of Ambroxol-d5 Hydrochloride: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Ambroxol-d5 (hydrochloride)

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## Introduction: The Significance of Deuterated Ambroxol

Ambroxol, a widely used mucolytic agent, facilitates the clearance of mucus from the respiratory tract. Its deuterated analogue, Ambroxol-d5 hydrochloride, serves as an invaluable tool in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms provides a distinct mass signature, enabling its use as an internal standard for highly accurate quantification of Ambroxol in biological matrices by mass spectrometry.<sup>[1][2]</sup> This guide provides a comprehensive overview of a viable synthetic pathway for Ambroxol-d5 hydrochloride, focusing on the strategic introduction of deuterium atoms and detailing the necessary experimental procedures. The IUPAC name for the target molecule is (1*r*,4*r*)-4-((2-amino-3,5-dibromobenzyl)amino)cyclohexan-1,2,2,6,6-d5-1-ol, hydrochloride, indicating the precise location of the five deuterium atoms on the cyclohexanol ring.<sup>[1]</sup>

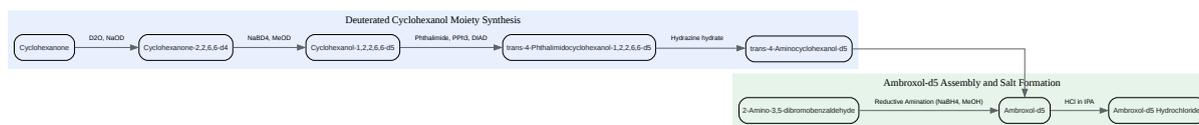
## Retrosynthetic Analysis and Strategic Considerations

The synthesis of Ambroxol-d5 hydrochloride hinges on the strategic incorporation of deuterium into the cyclohexyl moiety. A retrosynthetic analysis reveals that the target molecule can be constructed through the reductive amination of 2-amino-3,5-dibromobenzaldehyde with a

deuterated analogue of trans-4-aminocyclohexanol. This deuterated amine, in turn, can be synthesized from a readily accessible deuterated cyclohexanone precursor.

Our proposed synthetic strategy commences with the preparation of cyclohexanone-2,2,6,6-d<sub>4</sub>. This key intermediate allows for the introduction of four deuterium atoms at the alpha positions to the carbonyl group. Subsequent reduction with a deuterated reducing agent will install the fifth deuterium atom at the C1 position, yielding cyclohexanol-1,2,2,6,6-d<sub>5</sub>. This alcohol is then converted to the corresponding amine with the desired trans stereochemistry, which is then coupled with the brominated aromatic aldehyde to form the Ambroxol-d<sub>5</sub> backbone. Finally, conversion to the hydrochloride salt affords the target compound.

## Synthesis Pathway Overview



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Caption: Overall synthetic pathway for Ambroxol-d<sub>5</sub> Hydrochloride.

## Experimental Protocols

### Part 1: Synthesis of Deuterated Cyclohexanol Moiety

#### Step 1: Synthesis of Cyclohexanone-2,2,6,6-d<sub>4</sub>

The synthesis of the deuterated cyclohexanone is achieved through a base-catalyzed hydrogen-deuterium exchange reaction at the alpha-positions of the carbonyl group.

- Materials: Cyclohexanone, Deuterium oxide (D<sub>2</sub>O), Sodium deuteroxide (NaOD) in D<sub>2</sub>O (40 wt. %).
- Procedure:
  - To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 eq).
  - Add a solution of sodium deuteroxide in deuterium oxide (0.1 eq) to the cyclohexanone.
  - Heat the mixture to reflux and stir vigorously for 24-48 hours. The progress of the deuteration can be monitored by <sup>1</sup>H NMR spectroscopy by observing the disappearance of the signals corresponding to the alpha-protons.
  - After completion of the reaction, cool the mixture to room temperature.
  - Extract the product with diethyl ether (3 x 50 mL).
  - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
  - Remove the solvent under reduced pressure to obtain cyclohexanone-2,2,6,6-d<sub>4</sub> as a colorless oil.

#### Step 2: Synthesis of Cyclohexanol-1,2,2,6,6-d<sub>5</sub>

The deuterated ketone is then reduced to the corresponding alcohol using a deuterated reducing agent to introduce the fifth deuterium atom at the C1 position.

- Materials: Cyclohexanone-2,2,6,6-d<sub>4</sub>, Sodium borodeuteride (NaBD<sub>4</sub>), Methanol-d<sub>4</sub> (MeOD).
- Procedure:
  - Dissolve cyclohexanone-2,2,6,6-d<sub>4</sub> (1.0 eq) in methanol-d<sub>4</sub> in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
  - Cool the solution to 0 °C in an ice bath.

- Slowly add sodium borodeuteride (1.1 eq) portion-wise to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
- Quench the reaction by the slow addition of D<sub>2</sub>O.
- Extract the product with dichloromethane (3 x 50 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure to yield cyclohexanol-1,2,2,6,6-d<sub>5</sub>. The product is a mixture of cis and trans isomers.

### Step 3: Synthesis of trans-4-Aminocyclohexanol-d<sub>5</sub> via Mitsunobu Reaction

The Mitsunobu reaction provides a reliable method for the conversion of the deuterated alcohol to the corresponding amine with inversion of stereochemistry, which is crucial for obtaining the desired trans isomer.<sup>[3][4]</sup>

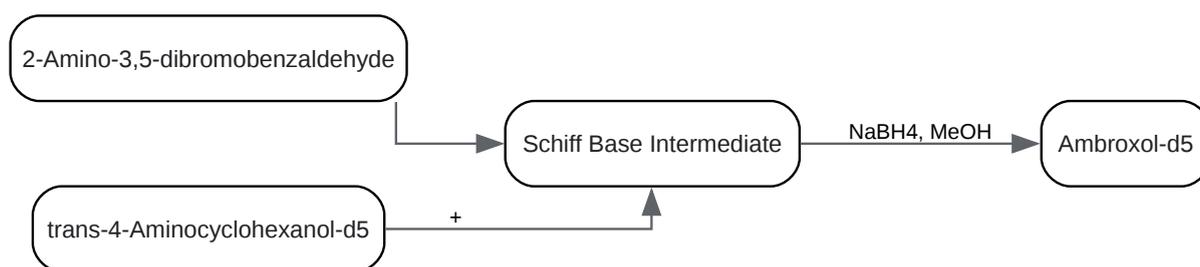
- Materials: Cyclohexanol-1,2,2,6,6-d<sub>5</sub>, Phthalimide, Triphenylphosphine (PPh<sub>3</sub>), Diisopropyl azodicarboxylate (DIAD), Tetrahydrofuran (THF), Hydrazine hydrate.
- Procedure:
  - Phthalimide Installation:
    - Dissolve cyclohexanol-1,2,2,6,6-d<sub>5</sub> (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
    - Cool the solution to 0 °C and slowly add diisopropyl azodicarboxylate (1.2 eq) dropwise.
    - Allow the reaction to warm to room temperature and stir overnight.
    - Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford trans-4-phthalimidocyclohexanol-1,2,2,6,6-d<sub>5</sub>.

- Deprotection:
  - Dissolve the phthalimide-protected amine in ethanol in a round-bottom flask.
  - Add hydrazine hydrate (10 eq) and reflux the mixture for 4-6 hours.
  - Cool the reaction mixture to room temperature and add aqueous HCl to precipitate the phthalhydrazide byproduct.
  - Filter the mixture and concentrate the filtrate under reduced pressure.
  - Dissolve the residue in water and basify with aqueous NaOH.
  - Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate to give trans-4-aminocyclohexanol-d5.

## Part 2: Assembly of Ambroxol-d5 and Salt Formation

### Step 4: Reductive Amination to form Ambroxol-d5

This key step involves the coupling of the deuterated amine with 2-amino-3,5-dibromobenzaldehyde. A one-pot reductive amination is an efficient approach.<sup>[2][5]</sup>



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Caption: Reductive amination of 2-amino-3,5-dibromobenzaldehyde.

- Materials: trans-4-Aminocyclohexanol-d5, 2-Amino-3,5-dibromobenzaldehyde, Sodium borohydride (NaBH<sub>4</sub>), Methanol.
- Procedure:

- In a round-bottom flask, dissolve 2-amino-3,5-dibromobenzaldehyde (1.0 eq) and trans-4-aminocyclohexanol-d5 (1.1 eq) in methanol.
- Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
- Quench the reaction by the addition of water.
- Extract the product with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Ambroxol-d5.

#### Step 5: Formation of Ambroxol-d5 Hydrochloride

The final step involves the conversion of the free base to its hydrochloride salt to improve its stability and handling properties.

- Materials: Ambroxol-d5, Isopropyl alcohol (IPA), Hydrochloric acid (concentrated or as a solution in IPA).
- Procedure:
  - Dissolve the crude Ambroxol-d5 in isopropyl alcohol.
  - Slowly add a stoichiometric amount of hydrochloric acid (either concentrated or as a solution in IPA) to the stirred solution.
  - A precipitate of Ambroxol-d5 hydrochloride will form.

- Stir the suspension at room temperature for 1-2 hours to ensure complete precipitation.
- Collect the solid by filtration, wash with a small amount of cold isopropyl alcohol, and dry under vacuum to yield Ambroxol-d5 hydrochloride.

## Purification and Characterization

The final product can be purified by recrystallization from a suitable solvent system, such as methanol/water or ethanol/ether, to achieve high purity.[6] The identity and purity of the synthesized Ambroxol-d5 hydrochloride should be confirmed by a combination of analytical techniques:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy: To confirm the chemical structure and the absence of proton signals at the deuterated positions.
- Mass Spectrometry: To confirm the molecular weight and the isotopic enrichment of the deuterated compound.
- High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the final product.

## Quantitative Data Summary

Step	Starting Material	Product	Typical Yield (%)	Purity (%)	Isotopic Enrichment (%)
1. Deuteration of Cyclohexanone	Cyclohexanone	Cyclohexanone-2,2,6,6-d4	>90	>95	>98 (D at C2, C6)
2. Reduction of Deuterated Ketone	Cyclohexanone-2,2,6,6-d4	Cyclohexanol-1,2,2,6,6-d5	>95	>95	>98 (D at C1, C2, C6)
3. Amination of Deuterated Alcohol	Cyclohexanol-1,2,2,6,6-d5	trans-4-Aminocyclohexanol-d5	60-70	>98	>98
4. Reductive Amination	trans-4-Aminocyclohexanol-d5	Ambroxol-d5	70-80	>95	>98
5. Salt Formation & Purification	Ambroxol-d5	Ambroxol-d5 Hydrochloride	>90	>99.5	>98

Note: Yields and purity are estimates based on analogous non-deuterated reactions and may vary depending on experimental conditions.

## Conclusion

This technical guide outlines a robust and logical synthetic pathway for the preparation of Ambroxol-d5 hydrochloride. The key to this synthesis is the early and efficient introduction of deuterium into the cyclohexyl ring, followed by established chemical transformations to construct the final molecule. The provided protocols, when executed with care and precision, should enable researchers and drug development professionals to successfully synthesize this important analytical standard.

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